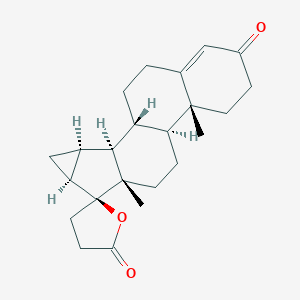
4-Bromo-2-fluorobenzoic acid
Overview
Description
4-Bromo-2-fluorobenzoic acid is a halogen substituted benzoic acid . It is used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids . It is also used in the synthesis of pharmaceutically significant products such as d-Amino acid oxidase inhibitors .
Synthesis Analysis
The synthesis of this compound involves a system with a residence time of 1.5 hours and the oxygen was 3 to 5 eq. The system was directly pumped into 375 mL of purified water, the pH of the system was adjusted to 12-14 with NaOH solids, and the aqueous phase was extracted twice with 125 mL of MTBE. The aqueous phase was adjusted to pH 1 with concentrated HCl, and a large amount of solid precipitated. Filtration gave the target product 25.5 g, yield 88% .
Molecular Structure Analysis
The molecular formula of this compound is C7H3BrFO2 . The structure of this compound can be represented as BrC6H3(F)COOH .
Chemical Reactions Analysis
This compound may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids .
Physical And Chemical Properties Analysis
This compound is a white to light yellow powder to crystal . It has a melting point of 208.0 to 213.0 °C . It is soluble in methanol, with very faint turbidity .
Scientific Research Applications
1. Environmental Microbiology and Biodegradation
Alcaligenes denitrificans NTB-1, a bacterium, utilizes halobenzoates including 4-bromo-benzoates for carbon and energy. It releases halides while metabolizing these compounds, indicating its potential role in bioremediation and environmental microbiology (van den Tweel, Kok, & de Bont, 1987).
2. Organic Chemistry and Synthesis
Research on the synthesis of halobenzoic acids, such as 3-Bromo-2-fluorobenzoic acid, from various precursors underlines the chemical flexibility and potential applications of these compounds in organic synthesis and industrial-scale production (Zhou, 2013).
3. Biochemical Research
In a study on bacterial strains capable of degrading halobenzoates, 4-bromo-benzoates were used to investigate the metabolic pathways and enzymatic processes involved in biodegradation. This has implications for understanding bacterial metabolism and environmental biotechnology (Song, Palleroni, & Häggblom, 2000).
4. Environmental Science and Groundwater Research
Fluorobenzoates, including 4-Bromo-2-fluorobenzoic acid, have been explored as nonreactive tracers in soil and groundwater systems. This application is crucial for understanding hydrological processes and contaminant transport (Bowman & Gibbens, 1992).
5. Materials Science
In materials science, halobenzoic acids have been used to modify conductive polymers, enhancing their electrical properties. This research has applications in developing more efficient materials for electronic and solar cell technologies (Tan, Zhou, Ji, Huang, & Chen, 2016).
Safety and Hazards
4-Bromo-2-fluorobenzoic acid is considered hazardous. It causes skin irritation and serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Future Directions
4-Bromo-2-fluorobenzoic acid is a key intermediate for the production of a wide range of pharmaceuticals and agrochemicals. Its unique chemical properties make it an essential component for many industries, including the pharmaceutical, agrochemical, and chemical industries . In the pharmaceutical industry, it is used in the synthesis of many important drugs, including anti-cancer agents, anti-inflammatory drugs, and antibiotics . In the agrochemical industry, it is used in the production of herbicides, fungicides, and insecticides . In the chemical industry, it is used in the production of a wide range of specialty chemicals, including dyes, pigments, and polymers .
Mechanism of Action
Target of Action
4-Bromo-2-fluorobenzoic acid is primarily used in the synthesis of biaryl intermediates . The primary targets of this compound are various aryl boronic acids .
Mode of Action
The compound interacts with its targets through a palladium-mediated coupling process . This process involves the formation of a complex between the palladium catalyst and the aryl boronic acids, followed by a transmetallation reaction that forms the biaryl intermediate .
Biochemical Pathways
The compound’s role in the synthesis of biaryl intermediates suggests it may influence pathways involving these intermediates .
Pharmacokinetics
It is known that the compound is a white crystalline solid and has a melting point of 211-215 °C . It is slightly soluble in water but more soluble in organic solvents such as ethanol and chloroform . These properties may affect the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
The primary result of this compound’s action is the formation of biaryl intermediates . These intermediates can be further processed to form various complex organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a sealed container to avoid contact with air and moisture . It should also be stored in a cool, dry, and well-ventilated place . These precautions help maintain the compound’s stability and ensure its efficacy during use .
Biochemical Analysis
Biochemical Properties
It is known that it can interact with various aryl boronic acids in the presence of a palladium catalyst to form biaryl intermediates . The nature of these interactions is likely covalent, involving the formation of new carbon-carbon bonds.
Molecular Mechanism
The molecular mechanism of 4-Bromo-2-fluorobenzoic acid involves its reaction with aryl boronic acids to form biaryl intermediates . This reaction is facilitated by a palladium catalyst, which activates the this compound and allows it to form new bonds with the boronic acids.
Metabolic Pathways
It is known that the compound can react with aryl boronic acids to form biaryl intermediates
Properties
IUPAC Name |
4-bromo-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQSRVPOAHYHEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60307209 | |
| Record name | 4-Bromo-2-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60307209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112704-79-7 | |
| Record name | 4-Bromo-2-fluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112704-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-bromo-2-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112704797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-bromo-2-fluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Bromo-2-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60307209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-fluorobenzoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Bromo-2-fluorobenzoic acid in the synthesis of diarylthiohydantoin compounds, as described in the research?
A1: The research paper describes a novel method for synthesizing diarylthiohydantoin derivatives. [] In this method, this compound serves as a starting material. It reacts with 2-aminoisobutyric acid in the presence of dimethylformamide (DMFA), water, triethylamine (TMA), and 2-methylcyclohexanone to produce 4-(2-carboxypropan-2-ylamino)-2-fluorobenzoic acid. This intermediate compound then further reacts with specific thiocarbonyl derivatives to yield the desired diarylthiohydantoin compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















